molecular formula C9H11NO2S B054979 3,5-Dimethoxythiobenzamide CAS No. 114980-23-3

3,5-Dimethoxythiobenzamide

Cat. No. B054979
M. Wt: 197.26 g/mol
InChI Key: TXHRWTBNPOCFIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3,5-Dimethoxythiobenzamide involves various chemical strategies. For example, reactions involving 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′-dimethylformamide solution at 60 °C afford a series of dichlorobenzamide derivatives in good yields, showcasing a method that may be adapted for 3,5-Dimethoxythiobenzamide synthesis (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the potential structure of 3,5-Dimethoxythiobenzamide. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide and its characterization by X-ray crystallography reveals details about the crystal structure, which may share similarities with 3,5-Dimethoxythiobenzamide, considering the presence of dimethoxy groups in the molecule (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The electrophilic substitution reactions and susceptibility to ring opening by mineral acids, as seen in compounds like 2,5-Dimethoxythiophen, can provide insights into the chemical behavior of 3,5-Dimethoxythiobenzamide under similar conditions (Barker et al., 1975).

Physical Properties Analysis

The physical properties of polymers synthesized from related monomers, such as poly(3,4-dimethoxythiophene), which exhibits conductive properties and the ability to be stretched, may reflect on the physical characteristics of 3,5-Dimethoxythiobenzamide-derived materials, indicating potential for electronic applications (Hagiwara et al., 1989).

Chemical Properties Analysis

Analysis of chemical properties, such as the synthesis and antitumor activity of structurally related compounds, provides a framework for understanding the potential chemical properties of 3,5-Dimethoxythiobenzamide. This includes its reactivity and possible applications in medicinal chemistry (Grivsky et al., 1980).

Scientific Research Applications

  • Herbicidal Activity : Compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a derivative of 3,5-Dimethoxythiobenzamide, are herbicidally active against annual and perennial grasses. They show potential utility in agriculture, particularly in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

  • Transformation in Soil : Derivatives of 3,5-Dimethoxythiobenzamide undergo transformations in soil, resulting in products with different chemical properties and herbicidal activities. This transformation is influenced by factors like soil temperature and moisture content (Yih, Swithenbank, & McRae, 1970).

  • Antiallergic Drug : N (3', 4'-dimethoxycinnamoyl) anthranilic acid, a related compound, has been identified as a new antiallergic drug. It shows potential in treating certain allergic-related diseases, particularly asthma caused by reaginic antibody (Koda et al., 1976).

  • Hypoglycemic Agent : 3,5-Dimethylpyrazole, another related compound, has been found to be a potent hypoglycemic agent, influencing carbohydrate and free fatty acid metabolism. It shows potential in the treatment of diabetes, especially in cases unresponsive to other drugs (Gerritsen & Dulin, 1965).

  • Medicinal Intermediate : 3,5-Dimethoxy-1-pentylbenzene, derived from 3,5-Dimethoxythiobenzamide, is used as a medicinal intermediate and raw material for the synthesis of HIV restrainers (Zhang, Liu, Xu, & Liu, 2007).

  • Anti-sickling Properties : Derivatives like 3,5-dimethoxy-4-hydroxybenzoic acid show potential in the management of sickle cell disease, due to their anti-sickling, analgesic, and anti-inflammatory properties (Gamaniel et al., 2000).

  • Cytotoxicity in Cancer Treatment : Compounds derived from 3,5-Dimethoxy-benzaldehyde, like amorfrutins A and B, have been synthesized and evaluated for their cytotoxicity, showing potential in the treatment of human tumor cell lines (Brandes et al., 2020).

properties

IUPAC Name

3,5-dimethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-7-3-6(9(10)13)4-8(5-7)12-2/h3-5H,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHRWTBNPOCFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374350
Record name 3,5-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxythiobenzamide

CAS RN

114980-23-3
Record name 3,5-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114980-23-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Bertini, V Calderone, I Carboni, R Maffei… - Bioorganic & medicinal …, 2010 - Elsevier
New resveratrol (RES) analogs were developed by replacing the aromatic ‘core’ of our initial naphthalene-based RES analogs with pseudo-heterocyclic (salicylaldoxime) or …
Number of citations: 37 www.sciencedirect.com
PJ Sanfilippo, M Urbanski, JB Press… - Journal of medicinal …, 1988 - ACS Publications
A series of heterocyclic (aryloxy) alkylamines of structures II and III were prepared and found to possess gastric antisecretory activity. Of the variety of substituted thiazoles, benzoxazoles…
Number of citations: 36 pubs.acs.org

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